![molecular formula C15H19BrN4O4S B579963 磺酰胺,N-[5-(4-溴苯基)-6-(2-羟乙氧基)-4-嘧啶基]-N'-丙基- CAS No. 1393813-43-8](/img/structure/B579963.png)

磺酰胺,N-[5-(4-溴苯基)-6-(2-羟乙氧基)-4-嘧啶基]-N'-丙基-

描述

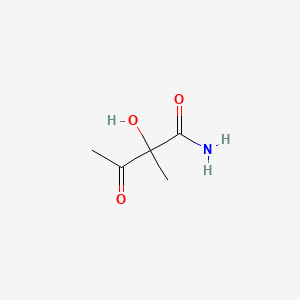

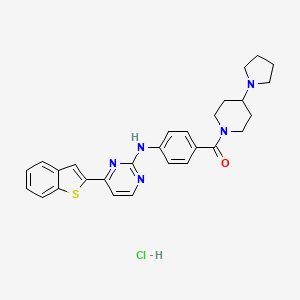

“Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-propyl-” is a chemical compound with the molecular formula C15H19BrN4O4S and a molecular weight of 431.3 . It is also known as Macitentan Ethylene hydroxy Impurity . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code of the compound is1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) . The SMILES representation is S(NC1C(C2=CC=C(Br)C=C2)=C(OCCO)N=CN=1)(NCCC)(=O)=O . Physical And Chemical Properties Analysis

The compound is a solid with a white to light brown color . It has a predicted boiling point of 572.2±60.0 °C and a predicted density of 1.553±0.06 g/cm3 . It is slightly soluble in acetonitrile, chloroform, and heated methanol . The predicted pKa value is 5.01±0.50 .科学研究应用

有机合成和抗菌活性

磺酰胺及其衍生物,包括与指定磺酰胺类似的衍生物,因其抗菌性能而被广泛研究。Akbari 等人 (2022) 的一项研究重点介绍了在水性介质中合成新型 1-((4-氨基磺酰苯基)甲基)-5-芳基-4-苯甲酰基-3-羟基-3-吡咯啉-2-酮,并研究了它们的抗菌活性。这项研究表明了磺酰胺基团在药效团设计中的重要性,因为它们对细菌感染的毒性低且活性高 (Akbari、Kabirifard、Balalaie 和 Amini,2022)。

与蛋白质的相互作用

对对羟基肉桂酸衍生物及其与牛血清白蛋白 (BSA) 相互作用的研究提供了对磺酰胺衍生物的结合效率和潜在治疗应用的见解。Meng 等人 (2012) 合成了具有磺酰胺基团的化合物,并研究了它们与 BSA 的荧光结合,这可能会影响药物递送机制和生物利用度 (孟、朱、赵、于和林,2012)。

酶抑制

磺酰胺是设计酶抑制剂时必不可少的基团。Winum、Scozzafava、Montero 和 Supuran (2006) 讨论了磺酰胺作为酶抑制剂的治疗潜力,强调了它们在抑制碳酸酐酶和各种蛋白酶中的作用。这项研究强调了磺酰胺在药物化学中的多功能性,提供了对它们的作用机制和药物开发潜力的见解 (Winum、Scozzafava、Montero 和 Supuran,2006)。

安全和危害

The compound is classified under the GHS07 pictogram with a warning signal word . If inhaled, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to call a doctor or Poison Control Center immediately .

作用机制

Target of Action

O-Desbromo-pyrimidinyl Macitentan, also known as N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide, primarily targets the endothelin receptors A and B (ET A and ET B) . These receptors are found on vascular endothelium and smooth muscle cells .

Mode of Action

This compound acts as an antagonist to the endothelin receptors . It binds to these receptors and blocks signaling from endothelin-1 and -2 . This blocking action prevents the vasoconstrictive and proliferative effects of endothelin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the endothelin receptors, it disrupts the pathway, leading to a decrease in intracellular calcium levels . This results in reduced vasoconstriction and cell proliferation .

Pharmacokinetics

It’s known that the parent compound, macitentan, undergoes metabolism via hydrolysis and oxidation, primarily through the cyp3a4 enzyme . The excretion occurs via urine and feces .

Result of Action

The antagonistic action of this compound on the endothelin receptors leads to vasodilation and reduced cell proliferation . This can help manage conditions like pulmonary arterial hypertension (PAH), where there is an abnormal constriction and proliferation of cells in the pulmonary arteries .

属性

IUPAC Name |

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPBJHFHEQSWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145169 | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393813-43-8 | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393813-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan metabolite M4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393813438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL)-N'-PROPYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1N5CSC3MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

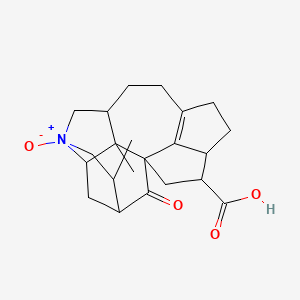

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

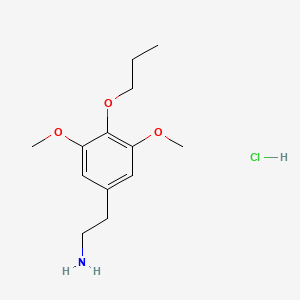

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

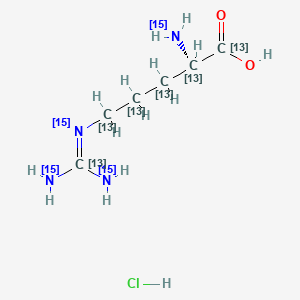

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)